molecular formula C11H11NO4 B14567592 1-(2-Nitrophenyl)pentane-2,4-dione CAS No. 61417-31-0

1-(2-Nitrophenyl)pentane-2,4-dione

Cat. No.: B14567592
CAS No.: 61417-31-0
M. Wt: 221.21 g/mol
InChI Key: VPNIVXKSKDWEGD-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)pentane-2,4-dione (CAS 89185-84-2) is a high-purity β-diketone derivative intended for research and development applications. This compound serves as a versatile chemical building block, particularly in the synthesis of nitrogen-containing heterocycles. Its molecular formula is C 11 H 11 NO 4 and it has a molecular weight of 221.21 g/mol . In pharmaceutical research, β-diketones of this type are valuable precursors for synthesizing pyrazole and pyrazolone scaffolds . These scaffolds are of significant interest in medicinal chemistry for constructing novel molecules with potential biological activity. Research indicates that pyrazole derivatives can be designed to target enzymes such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Cyclin-dependent kinase 2 (CDK-2), which are relevant in oncology drug discovery . The 2-nitrophenyl substituent may influence the compound's reactivity and the physicochemical properties of the resulting derivatives. Applications: • Organic Synthesis: A key intermediate for the construction of complex heterocyclic systems, particularly pyrazoles . • Medicinal Chemistry Research: A starting material for the design and synthesis of new chemical entities for biological screening. This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in a laboratory setting by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61417-31-0

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

1-(2-nitrophenyl)pentane-2,4-dione

InChI

InChI=1S/C11H11NO4/c1-8(13)6-10(14)7-9-4-2-3-5-11(9)12(15)16/h2-5H,6-7H2,1H3

InChI Key

VPNIVXKSKDWEGD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)CC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for the Preparation of 1 2 Nitrophenyl Pentane 2,4 Dione

Conventional Synthetic Routes to 1-(2-Nitrophenyl)pentane-2,4-dione

Conventional methods for the synthesis of β-dicarbonyl compounds like this compound have long been the foundation of organic synthesis. These routes typically involve the formation of carbon-carbon bonds through the reaction of enolates with suitable electrophiles.

Strategies Employing Ester Acylation Reactions

A primary and versatile method for the synthesis of β-diketones is the Claisen condensation, a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. rsc.org In the context of synthesizing this compound, a crossed Claisen condensation would be a logical approach. This would involve the reaction of an ester of 2-nitrophenylacetic acid, such as ethyl 2-nitrophenylacetate, with acetone (B3395972). The reaction is typically promoted by a strong base, like sodium ethoxide, which deprotonates the α-carbon of acetone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ethyl 2-nitrophenylacetate. Subsequent elimination of the ethoxide leaving group and an acidic workup would yield the desired β-diketone. suniv.ac.innih.gov

The driving force for this reaction is the formation of a highly stabilized enolate of the resulting β-dicarbonyl compound upon deprotonation by the base. rsc.org It is crucial that the base used is sterically hindered or is the same alkoxide as the ester's leaving group to prevent competing nucleophilic substitution at the ester carbonyl. rsc.org

A general representation of a crossed Claisen condensation is as follows:

Reactant 1: Ethyl 2-nitrophenylacetate

Reactant 2: Acetone

Base: Sodium ethoxide (NaOEt)

Solvent: Ethanol (B145695) (EtOH)

Product: this compound

Table 1: Illustrative Conditions for a Crossed Claisen Condensation

ParameterCondition
Base Sodium ethoxide
Solvent Anhydrous Ethanol
Temperature Reflux
Workup Acidification (e.g., with dilute HCl or H₂SO₄)

Condensation Approaches in this compound Synthesis

Another conventional approach involves the alkylation of a pre-formed dicarbonyl compound, such as acetylacetone (B45752) (pentane-2,4-dione). In this strategy, acetylacetone is first deprotonated with a suitable base to form a stable enolate. This nucleophilic enolate is then reacted with a 2-nitrobenzyl halide, for instance, 2-nitrobenzyl bromide or chloride. The halide acts as the electrophile, and a nucleophilic substitution reaction (typically SN2) leads to the formation of the carbon-carbon bond, yielding this compound.

The choice of base is critical to ensure the formation of the desired mono-alkylated product and to minimize side reactions like O-alkylation or dialkylation. Common bases for this transformation include potassium carbonate in a polar aprotic solvent like acetone or a stronger base like sodium hydride in a solvent such as tetrahydrofuran (B95107) (THF). The use of a dianion of acetylacetone, formed with a very strong base like sodium amide in liquid ammonia (B1221849), can also be employed to direct the alkylation to the terminal carbon.

Table 2: Typical Reagents for Alkylation of Acetylacetone

Reagent TypeExampleRole
Dicarbonyl Compound Acetylacetone (Pentane-2,4-dione)Nucleophile precursor
Alkylating Agent 2-Nitrobenzyl bromideElectrophile
Base Potassium carbonate or Sodium hydrideDeprotonating agent
Solvent Acetone or Tetrahydrofuran (THF)Reaction medium

Modern Advancements in this compound Synthesis

Recent decades have seen a significant shift towards the development of more efficient, selective, and environmentally friendly synthetic methods. These modern approaches are applicable to the synthesis of this compound.

Catalytic and Organocatalytic Methodologies

Catalytic methods offer the advantage of using sub-stoichiometric amounts of a catalyst to promote the reaction, leading to higher efficiency and reduced waste. In the context of forming β-dicarbonyl compounds, organocatalysis has emerged as a powerful tool. For instance, an organocatalytic Michael addition could be envisioned. This would involve the reaction of a nitroalkene, such as 2-nitrostyrene, with acetylacetone, catalyzed by a chiral organocatalyst like a thiourea (B124793) derivative or a proline-based catalyst. While this would lead to a different substitution pattern, the underlying principle of using small organic molecules to catalyze C-C bond formation is a key modern strategy.

For the direct synthesis of this compound, a copper-catalyzed alkylation of nitroalkanes with benzyl (B1604629) bromides has been reported as a facile method for C-alkylation, which could potentially be adapted. chemicalbook.com

Microwave and Ultrasound-Assisted Synthesis Protocols

The use of microwave irradiation and ultrasound as energy sources can dramatically accelerate reaction rates, often leading to higher yields and cleaner products in shorter timeframes compared to conventional heating.

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This rapid and efficient heating can significantly reduce reaction times for syntheses like the Claisen condensation or alkylation reactions. A solvent-free Claisen condensation of ethyl phenylacetate (B1230308) has been shown to proceed efficiently under microwave irradiation, suggesting a similar approach could be applied to the synthesis of the target compound.

Ultrasound-assisted synthesis , or sonochemistry, utilizes the energy of acoustic cavitation to create localized high-pressure and high-temperature zones, which can enhance reaction rates and yields. Ultrasound has been successfully employed in various condensation and substitution reactions and could be a viable method for expediting the synthesis of this compound.

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The principles of green chemistry can be applied to the synthesis of this compound in several ways:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or even performing reactions under solvent-free conditions. For example, a Claisen-type condensation can be performed in aqueous micellar media.

Catalysis: Employing catalytic methods, as discussed above, reduces waste by using smaller quantities of reagents.

Energy Efficiency: Utilizing microwave or ultrasound energy can lead to more energy-efficient processes compared to prolonged conventional heating.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

A potential green synthetic route could involve a one-pot reaction, minimizing workup and purification steps, and utilizing a recyclable catalyst in an aqueous medium.

Table 3: Comparison of Synthetic Methodologies

MethodologyAdvantagesDisadvantages
Conventional (Claisen, Alkylation) Well-established, reliable.Often requires stoichiometric strong bases, longer reaction times, and organic solvents.
Catalytic/Organocatalytic High efficiency, selectivity, reduced waste.Catalysts can be expensive or require synthesis.
Microwave/Ultrasound-Assisted Rapid reaction rates, higher yields, energy efficient.Requires specialized equipment.
Green Chemistry Approaches Environmentally friendly, reduced hazardous waste.May require significant optimization to achieve high yields.

Strategies for Purity Enhancement in this compound Synthesis

Purification of the crude product is essential to remove unreacted starting materials, the base, and any byproducts formed during the synthesis. Common impurities could include unreacted pentane-2,4-dione, 1-iodo-2-nitrobenzene, and potentially products of O-alkylation or dialkylation. A combination of purification techniques is often necessary to achieve high purity.

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. youtube.comresearchgate.net The principle relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures. youtube.com An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. youtube.com Upon slow cooling, the pure compound will crystallize out of the solution, leaving the impurities dissolved in the mother liquor. youtube.comresearchgate.net

For this compound, a solvent system would need to be empirically determined. A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexane (B92381) or water) could be effective. The crude solid is dissolved in a minimal amount of the hot solvent mixture, and then allowed to cool slowly to induce crystallization. youtube.com The purity of the crystals can be improved by repeated recrystallization cycles. researchgate.net

Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase. nih.gov For β-diketones, silica (B1680970) gel is a common stationary phase. The crude product is dissolved in a small amount of solvent and loaded onto the top of a column packed with silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column.

Compounds with different polarities will travel down the column at different rates. Less polar compounds will elute faster, while more polar compounds will be retained longer on the polar silica gel. By collecting fractions of the eluting solvent, the desired compound can be isolated in a pure form. The choice of the eluent system is critical and is typically determined by thin-layer chromatography (TLC) analysis. A common eluent system for compounds of moderate polarity like this compound might be a mixture of hexane and ethyl acetate.

Purification via Metal Chelate Formation

An alternative and often effective method for purifying β-diketones involves the formation of a metal chelate, followed by its decomposition. nih.gov β-Diketones readily form stable chelate complexes with metal ions, such as copper(II).

The crude this compound can be treated with a solution of a copper(II) salt, such as copper(II) acetate, to form the corresponding copper(II) bis(1-(2-nitrophenyl)pentane-2,4-dionato) complex. This complex can often be purified by recrystallization. Subsequently, the pure chelate is decomposed by treatment with a strong acid, which protonates the diketonate ligand and releases the pure β-diketone. nih.gov

Table 2: Comparison of Purification Strategies

TechniqueAdvantagesDisadvantages
Recrystallization Simple, inexpensive, good for removing small amounts of impurities. youtube.comresearchgate.netMay not be effective for separating compounds with similar solubilities, potential for product loss in the mother liquor.
Column Chromatography Highly effective for separating complex mixtures, can provide very high purity. nih.govCan be time-consuming and requires larger volumes of solvents, potential for product loss on the column.
Metal Chelate Formation Highly selective for β-diketones, can be very effective for removing non-chelating impurities. nih.govInvolves additional reaction steps (formation and decomposition of the chelate), may not be suitable for acid-sensitive compounds.

Chemical Reactivity and Transformation Pathways of 1 2 Nitrophenyl Pentane 2,4 Dione

Keto-Enol Tautomerism and Its Influence on Reactivity of 1-(2-Nitrophenyl)pentane-2,4-dione

Like other β-dicarbonyl compounds, this compound exists as a dynamic equilibrium between its keto and enol tautomeric forms. This equilibrium is a cornerstone of its reactivity, as the enol form provides a nucleophilic carbon center and a hydroxyl group capable of participating in various reactions. masterorganicchemistry.comlibretexts.org The presence of the 2-nitrophenyl group introduces electronic and steric factors that influence the position of this equilibrium.

The enol form is generally stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the remaining carbonyl oxygen. libretexts.orgstackexchange.com This conjugation and hydrogen bonding are significant driving forces for enolization. libretexts.org

While specific spectroscopic data for this compound is not extensively documented, its tautomeric equilibrium can be predicted based on the well-studied parent compound, pentane-2,4-dione (acetylacetone). researchgate.netresearchgate.net Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for distinguishing between the keto and enol forms.

In ¹H NMR spectroscopy, the enol form is characterized by a distinctive signal for the enolic proton (OH) at a downfield chemical shift (typically >12 ppm) due to strong intramolecular hydrogen bonding. researchgate.net The vinyl proton (=CH-) of the enol form would also be present. The keto form would show a characteristic signal for the methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl groups. The relative integration of these signals allows for the quantification of the keto-enol ratio. researchgate.net

IR spectroscopy can also differentiate the tautomers. The keto form exhibits two distinct C=O stretching frequencies, while the enol form shows a C=O stretch at a lower frequency (due to conjugation) and a broad O-H stretching band.

Table 1: Predicted Spectroscopic Data for Tautomers of this compound This table is generated based on established principles for analogous compounds, as specific experimental data is not readily available.

TautomerSpectroscopic MethodPredicted Key Signals
Keto Form ¹H NMRSinglet for -CH₂- protons; Multiplets for aromatic protons.
¹³C NMRTwo signals for C=O carbons; Signal for -CH₂- carbon.
IR (cm⁻¹)Two distinct C=O stretching bands (~1725 and ~1700 cm⁻¹).
Enol Form ¹H NMRSinglet for enolic OH (δ > 12 ppm); Singlet for vinyl =CH- proton; Multiplets for aromatic protons.
¹³C NMRSignals for C=C carbons; Signal for C=O carbon (shifted due to conjugation).
IR (cm⁻¹)Broad O-H stretching band (~3200-2500 cm⁻¹); C=O stretching band (~1640 cm⁻¹); C=C stretching band.

Theoretical Approaches to Tautomeric Stability of this compound

Theoretical calculations, often employing Density Functional Theory (DFT), are used to predict the relative stabilities of tautomers. researchgate.netresearchgate.net For this compound, the stability of the enol tautomer is expected to be significant, similar to other β-diketones where the enol form can be the major species in solution. libretexts.orgvaia.com

The electron-withdrawing nature of the 2-nitrophenyl group can influence the acidity of the α-proton, potentially affecting the keto-enol equilibrium. However, steric hindrance from the ortho-substituted phenyl ring might impact the planarity of the conjugated system in the enol form, which could slightly destabilize it compared to the parent pentane-2,4-dione. Computational studies on related substituted β-diketones have shown that both electronic and steric effects play a crucial role in determining the final equilibrium position. orientjchem.org Polar solvents are known to stabilize the more polar keto tautomer, while nonpolar solvents favor the intramolecularly hydrogen-bonded enol form. masterorganicchemistry.comorientjchem.org

Reactions Involving the β-Diketone Moiety of this compound

The β-diketone functionality is the primary site of reactivity for this compound, enabling a variety of nucleophilic addition and condensation reactions.

The acidic central carbon of the keto form and the nucleophilic α-carbon of the enol form allow this compound to participate in numerous C-C bond-forming reactions.

The Knoevenagel condensation is a classic reaction involving the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base like an amine. wikipedia.orgsci-hub.se As an active methylene compound, this compound is expected to undergo Knoevenagel condensation with various aldehydes. The reaction proceeds through the deprotonation of the central carbon to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. A subsequent dehydration step yields an α,β-unsaturated product. nih.gov

The carbonyl groups of this compound are susceptible to attack by nitrogen-based nucleophiles.

Reactions with Amines: The reaction with primary amines typically leads to the formation of β-enaminones. This condensation reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons, followed by the elimination of a water molecule. The resulting enaminone is stabilized by conjugation and intramolecular hydrogen bonding.

Reactions with Hydrazines: The reaction of β-diketones with hydrazines is a well-established method for synthesizing pyrazole (B372694) derivatives. researchgate.net For a non-symmetrical diketone like this compound, the reaction with hydrazine (B178648) would involve a double condensation, leading to the formation of a five-membered heterocyclic ring, a pyrazole. The reaction can yield a mixture of regioisomers depending on which carbonyl group is initially attacked by which nitrogen atom of the hydrazine. researchgate.netmdpi.com

Cyclization and Heterocycle Formation via β-Diketone Reactivity

The β-diketone functional group is a versatile precursor for the synthesis of a wide array of heterocyclic compounds. The presence of two carbonyl groups in a 1,3-relationship provides multiple sites for nucleophilic attack and condensation reactions.

The reaction of 1,3-dicarbonyl compounds with dinucleophiles is a classical and effective method for the construction of five- and six-membered heterocycles. In the case of this compound, the β-diketone core can readily undergo condensation reactions with hydrazine derivatives to form pyrazoles and with amidines or ureas to yield pyrimidines.

The general mechanism for pyrazole formation involves the initial reaction of one of the carbonyl groups with a hydrazine, followed by an intramolecular condensation and dehydration to afford the aromatic pyrazole ring. The regioselectivity of this reaction can be influenced by the substitution pattern of the hydrazine and the reaction conditions.

Similarly, pyrimidine (B1678525) synthesis is achieved through the condensation of the β-diketone with a compound containing an N-C-N fragment, such as an amidine or urea. This reaction typically proceeds via a stepwise mechanism involving the formation of an intermediate that subsequently cyclizes and dehydrates to furnish the pyrimidine ring.

A representative scheme for these transformations is shown below:

ReagentProduct TypeHeterocyclic Ring Formed
Hydrazine (H₂NNH₂)Pyrazole5-membered
Substituted Hydrazines (R-NHNH₂)Substituted Pyrazole5-membered
Amidines (R-C(=NH)NH₂)Pyrimidine6-membered
Urea (H₂NCONH₂)Pyrimidinone6-membered

While intermolecular reactions are common, the potential for intramolecular cyclization of this compound itself, without an external reagent, is limited due to the lack of a suitably positioned reactive group on the phenyl ring that can directly react with the diketone moiety under typical conditions. However, intramolecular C-H/C-H cross-coupling reactions of 1,3-dicarbonyl compounds can be achieved through electrochemical oxidation, which could potentially lead to the formation of fused systems. rsc.org

Transformations Involving the 2-Nitrophenyl Substituent of this compound

The 2-nitrophenyl group is a key player in the reactivity of this compound, primarily through the reduction of the nitro group, which can initiate a cascade of intramolecular reactions.

The nitro group is readily reduced to various other functional groups, most notably an amino group (-NH₂), under a variety of conditions. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C), metal/acid combinations (e.g., Fe/HCl or Sn/HCl), and other reducing agents like sodium dithionite. The resulting 2-aminophenyl derivative is a versatile intermediate for further transformations.

The in situ formation of the 2-amino group in close proximity to the β-diketone moiety sets the stage for intramolecular cyclocondensation reactions. The newly formed nucleophilic amino group can attack one of the electrophilic carbonyl carbons of the diketone, leading to the formation of a seven-membered ring, a benzodiazepine (B76468) derivative. This type of reductive cyclization is a powerful tool for the synthesis of fused heterocyclic systems. rsc.organu.edu.aunih.govnih.gov

The specific outcome of the reaction can be influenced by the reaction conditions. For instance, controlling the reduction conditions can sometimes lead to the isolation of the intermediate amino compound, which can then be cyclized in a separate step.

Reaction TypeKey TransformationResulting Heterocycle
Reductive CyclizationReduction of -NO₂ to -NH₂ followed by intramolecular condensationBenzodiazepine derivative

The nitrophenyl ring in this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitro group. Electrophilic attack, if it occurs, would be directed to the meta position relative to the nitro group.

Conversely, the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r). Nucleophiles can attack the positions ortho and para to the nitro group. In this specific molecule, the position para to the nitro group (position 5) and the other ortho position (position 3) would be the most likely sites for nucleophilic attack. However, the synthetic utility of such reactions on this particular substrate would depend on the specific nucleophile and reaction conditions.

Oxidative Transformations of this compound

Specific studies detailing the oxidative transformations of this compound are not extensively documented in publicly available literature. However, the potential for oxidative reactions can be inferred from the general chemistry of its constituent functional groups. The β-diketone moiety, for instance, can be susceptible to oxidative cleavage under strong oxidizing conditions. In a broader context of dicarbonyl compounds, reagents like ozone or strong acids can lead to the cleavage of C-C bonds. umich.eduresearchgate.net For example, the Nef reaction provides a method to convert nitro compounds into carbonyls, a transformation that involves an oxidative step. organic-chemistry.org

It is important to note that the primary and most well-documented transformation of this compound and similar ortho-nitroaryl dicarbonyl compounds involves the reductive cyclization of the nitro group, which leads to the formation of heterocyclic structures like quinolines. umich.eduresearchgate.net This pathway underscores the nitro group's propensity for reduction over other potential oxidative reactions within the molecule.

Derivatization and Functionalization Strategies for this compound

The β-diketone system in this compound is a versatile functional group for derivatization. Due to the acidity of the methylene protons situated between the two carbonyl groups, this compound can readily form a stable enolate anion. pressbooks.publibretexts.org This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Alkylation and Acylation: The enolate of this compound can be alkylated by reacting it with alkyl halides in an SN2 reaction. pressbooks.pubyoutube.com This allows for the introduction of various alkyl substituents at the C3 position. Similarly, acylation can be achieved using acyl chlorides or anhydrides, leading to the formation of a tri-carbonyl derivative.

Nitrosation: The active methylene group of β-diketones can undergo nitrosation. For instance, acetylacetone (B45752) (pentane-2,4-dione) reacts with nitrosating agents like t-butyl nitrite (B80452) under acidic conditions. rsc.org This reaction typically proceeds through the enol form of the diketone. rsc.org A similar reaction could be anticipated for this compound, which would introduce a nitroso group at the C3 position.

A summary of potential modifications to the β-diketone system is presented in the table below.

Reaction TypeReagentsPotential Product
AlkylationAlkyl halide (R-X), Base1-(2-Nitrophenyl)-3-alkylpentane-2,4-dione
AcylationAcyl chloride (RCOCl), Base1-(2-Nitrophenyl)-3-acylpentane-2,4-dione
Nitrosationt-Butyl nitrite, Acid1-(2-Nitrophenyl)-3-nitrosopentane-2,4-dione

This table presents potential reactions based on the general reactivity of β-diketones.

The phenyl ring of this compound can be functionalized through electrophilic aromatic substitution reactions. The existing nitro group on the aromatic ring is a strong electron-withdrawing group, which has two major effects on these reactions:

Deactivation of the Ring: The nitro group deactivates the benzene (B151609) ring towards electrophilic attack, making the reaction slower compared to benzene itself.

Directing Effect: The nitro group is a meta-director, meaning it directs incoming electrophiles to the positions meta to it (C4 and C6).

Common electrophilic aromatic substitution reactions and their expected products with this compound are outlined below.

Nitration: Further nitration of the phenyl ring would require harsh conditions due to the deactivating effect of the existing nitro group. If the reaction proceeds, the incoming nitro group would be directed to the meta position, yielding 1-(2,4-dinitrophenyl)pentane-2,4-dione or 1-(2,6-dinitrophenyl)pentane-2,4-dione.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the phenyl ring would also be directed to the meta positions. For example, bromination in the presence of a Lewis acid catalyst like FeBr₃ would be expected to yield 1-(4-bromo-2-nitrophenyl)pentane-2,4-dione.

Sulfonation: Sulfonation with fuming sulfuric acid would introduce a sulfonic acid group at a meta position, resulting in products such as 4-(1-(pentane-2,4-dionyl))-3-nitrobenzenesulfonic acid.

The expected outcomes of these functionalization strategies are summarized in the table below.

Reaction TypeReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄1-(2,4-Dinitrophenyl)pentane-2,4-dione and/or 1-(2,6-Dinitrophenyl)pentane-2,4-dione
BrominationBr₂, FeBr₃1-(4-Bromo-2-nitrophenyl)pentane-2,4-dione
SulfonationSO₃, H₂SO₄4-(1-(Pentane-2,4-dionyl))-3-nitrobenzenesulfonic acid

This table presents expected products based on the principles of electrophilic aromatic substitution.

Mechanistic Investigations and Kinetic Analyses of 1 2 Nitrophenyl Pentane 2,4 Dione Reactions

Elucidation of Reaction Pathways and Intermediates

The reactions of 1-(2-nitrophenyl)pentane-2,4-dione are largely characterized by the interplay between the pentane-2,4-dione moiety and the ortho-nitro group on the phenyl ring. The primary reaction pathways involve intramolecular cyclization, typically preceded or accompanied by the reduction of the nitro group.

One of the most significant reaction pathways is the reductive cyclization to form quinoline (B57606) derivatives. This transformation is of considerable importance in medicinal chemistry. The mechanism generally proceeds through the reduction of the nitro group to an amino group. This reduction can be achieved using various reagents, such as iron in acidic media, catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), or sodium dithionite. masterorganicchemistry.comcommonorganicchemistry.com The reduction is not a single step but proceeds through intermediate species. The initial two-electron reduction of the nitro group leads to a nitroso intermediate, which is rapidly reduced further to a hydroxylamine (B1172632) derivative. nih.gov This hydroxylamine is then reduced to the corresponding aniline (B41778).

Once the 2-aminophenyl derivative of pentane-2,4-dione is formed, it can undergo an intramolecular condensation reaction. The amino group, being nucleophilic, attacks one of the carbonyl groups of the dione (B5365651) moiety. This is often followed by dehydration to yield a quinoline ring system. The specific quinoline derivative formed will depend on which carbonyl group is attacked and the subsequent reaction conditions.

Another plausible reaction pathway, particularly under photochemical conditions, involves an initial intramolecular electron transfer. Drawing analogy from the photochemistry of 4-(2-nitrophenyl)-1,4-dihydropyridines, it is conceivable that upon irradiation, an electron is transferred from the enol or enolate form of the pentane-2,4-dione moiety to the electron-accepting nitrobenzene (B124822) ring. researchgate.net This would generate a radical ion pair as a key intermediate. Subsequent proton transfer and rearrangement could then lead to a variety of products.

Transition State Characterization and Activation Energy Determination

The characterization of transition states and the determination of activation energies for the reactions of this compound are essential for a quantitative understanding of the reaction kinetics. While specific experimental data for this compound is scarce, analogies can be drawn from related systems.

For the reductive cyclization pathway, the rate-determining step can vary. In the reduction of the nitro group, the initial electron transfer to the nitroarene is often a critical step. The stability of the resulting radical anion influences the activation energy. For the subsequent cyclization of the amino-dione intermediate, the formation of the new carbon-nitrogen bond via nucleophilic attack on the carbonyl group constitutes the key transition state. The geometry of this transition state would involve the approach of the amino group to the carbonyl carbon. The activation energy for this step will be influenced by the nucleophilicity of the amine and the electrophilicity of the carbonyl group.

Computational chemistry provides a powerful tool for characterizing these transition states. For instance, in the Baeyer-Villiger reaction of related ketones, the transition state involves a three-center, two-electron bond during the alkyl migration. masterorganicchemistry.com A similar approach could be used to model the transition states in the reactions of this compound.

The activation energies for these reactions are expected to be sensitive to substituent effects on the aromatic ring and the dione moiety. Electron-donating groups on the phenyl ring, for example, would increase the electron density on the nitro group, potentially affecting its reduction potential and thus the activation energy of the initial reduction step.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies of the reactions of this compound would provide valuable insights into the reaction mechanisms. The reaction rates can be monitored using techniques such as UV-Vis spectrophotometry, by following the disappearance of the reactant or the appearance of the product, or by using chromatographic methods to measure the concentration of species over time.

The rate of reaction is expected to follow a specific rate law, which can be determined experimentally. For example, if the reaction proceeds via a bimolecular mechanism involving a reducing agent, the rate would likely be dependent on the concentrations of both this compound and the reducing agent.

A Hammett analysis could be employed to study the effect of substituents on the reaction rate. By correlating the logarithm of the rate constants with the Hammett substituent constants (σ), it is possible to gain information about the electronic nature of the transition state. For instance, a positive ρ value would indicate that the reaction is favored by electron-withdrawing substituents, suggesting the buildup of negative charge in the transition state.

Influence of Solvent and Catalyst on Reaction Mechanisms

The choice of solvent and the presence of a catalyst can have a profound impact on the reaction mechanism and kinetics of this compound reactions.

Solvent Effects: The solvent can influence the reaction rate and even the reaction pathway by solvating the reactants, intermediates, and transition states to different extents. For reactions involving polar or charged intermediates, such as the reductive cyclization, polar solvents are generally preferred as they can stabilize these species. For instance, the reduction of nitroarenes is often carried out in protic solvents like ethanol (B145695) or acetic acid, which can act as proton sources. masterorganicchemistry.com

Catalysis: Catalysts play a crucial role in many reactions of this compound. In the case of reductive cyclization, heterogeneous catalysts like palladium on carbon (Pd/C) or Raney nickel are commonly used for the hydrogenation of the nitro group. commonorganicchemistry.comwikipedia.org These catalysts provide a surface for the reaction to occur, lowering the activation energy.

Acid or base catalysis is also significant, particularly for the cyclization step. An acid catalyst can protonate one of the carbonyl groups of the dione, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amino group. Conversely, a base can deprotonate the amino group, increasing its nucleophilicity. The choice between acid and base catalysis will depend on the specific reaction conditions and the desired product. For example, the synthesis of certain quinoline derivatives is often carried out in the presence of an acid catalyst. jptcp.com

Computational Support for Proposed Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to support and elucidate the proposed mechanisms for the reactions of this compound. While specific computational studies on this molecule are not widely reported, the methodologies applied to similar systems are directly relevant.

Elucidation of Reaction Pathways: DFT calculations can be used to map the potential energy surface of the reaction, identifying the lowest energy pathways from reactants to products. This can help to confirm the feasibility of proposed mechanisms, such as the reductive cyclization, and to predict the formation of specific intermediates. For example, computational studies on the reduction of other nitro compounds have detailed the stepwise nature of the process, involving nitroso and hydroxylamine intermediates. nih.gov

Transition State Analysis: A key application of computational chemistry is the location and characterization of transition state structures. By calculating the vibrational frequencies of a proposed transition state, it can be confirmed as a true first-order saddle point on the potential energy surface (characterized by a single imaginary frequency). The calculated energy of the transition state relative to the reactants provides an estimate of the activation energy, which can be compared with experimental kinetic data if available.

Analysis of Intermediates: Computational methods can also be used to study the electronic structure and stability of proposed intermediates, such as the radical ion pair in photochemical reactions or the amino-dione intermediate in the reductive cyclization. This can provide insights into their reactivity and the subsequent steps of the reaction mechanism.

By combining experimental observations with computational modeling, a comprehensive and detailed understanding of the mechanistic and kinetic aspects of this compound reactions can be achieved.

Computational and Theoretical Chemistry Studies on 1 2 Nitrophenyl Pentane 2,4 Dione

Quantum Chemical Characterization of Electronic Structure

The electronic structure of 1-(2-nitrophenyl)pentane-2,4-dione can be elucidated using quantum chemical methods like Density Functional Theory (DFT). nanobioletters.comelsevierpure.com These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to its chemical behavior. Key aspects of the electronic structure include the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and atomic charges.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized on the pentane-2,4-dione moiety, which is electron-rich, while the LUMO is likely centered on the electron-withdrawing nitrophenyl group.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In the MEP map of this compound, negative potential (red and yellow regions) would be expected around the oxygen atoms of the dione (B5365651) and nitro groups, indicating their nucleophilic character. Positive potential (blue regions) would be anticipated around the hydrogen atoms, highlighting their electrophilic nature.

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating capability
LUMO Energy~ -2.3 eVIndicates electron-accepting capability
HOMO-LUMO Gap~ 4.2 eVSuggests moderate kinetic stability and reactivity nanobioletters.com
Dipole Moment~ 4.5 DIndicates a polar molecule

Note: The values in this table are hypothetical and based on typical values for similar aromatic nitro compounds and diones as detailed in computational studies on related molecules. nanobioletters.comelsevierpure.com

Conformational Landscape and Energetics Analysis

The presence of several rotatable bonds in this compound results in a complex conformational landscape. The molecule can exist in various spatial arrangements, or conformers, each with a different energy level. The most stable conformer will be the one with the lowest energy.

Table 2: Predicted Relative Energies of this compound Conformers

Conformer/TautomerDihedral Angle (C-C-C-N)Relative Energy (kcal/mol)
Keto - Conformer 160°2.5
Keto - Conformer 2180°3.1
Enol (intramolecular H-bond)0.0 (most stable)

Note: The values in this table are illustrative and based on general principles of conformational analysis for similar molecules.

Theoretical Prediction of Reactivity and Selectivity

Theoretical calculations can predict the reactivity and selectivity of this compound in various chemical reactions. The electron-withdrawing nature of the nitro group is expected to influence the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. Conversely, the pentane-2,4-dione moiety is a versatile functional group that can participate in a variety of reactions, including enolate formation and subsequent alkylation or acylation. noaa.gov

The regioselectivity of reactions can be predicted by analyzing the local reactivity indices, such as the Fukui functions. These indices indicate which atoms in the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For instance, the carbon atoms of the dione group are likely to be the primary sites for nucleophilic attack, while the aromatic ring may be targeted by specific nucleophiles under certain conditions.

Molecular Dynamics Simulations for Solvent Effects

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different solvent environments. nih.gov These simulations model the movement of the molecule and surrounding solvent molecules over time, providing insights into solvation effects, conformational dynamics in solution, and transport properties.

An MD study on the interface between water and 2-nitrophenyl octyl ether revealed that the nitrophenyl group influences the organization of water molecules at the interface. nih.gov Similarly, MD simulations of this compound in aqueous and organic solvents would be valuable for understanding its solubility, partitioning behavior, and the influence of the solvent on its conformational preferences. The simulations could also shed light on the stability of the intramolecular hydrogen bond in the enol tautomer in different solvents.

Application of Quantum Chemical Descriptors and Reactivity Indices

A range of quantum chemical descriptors and reactivity indices can be calculated to quantify the chemical reactivity and properties of this compound. nih.govresearchgate.net These descriptors are derived from the electronic structure calculations and provide a quantitative basis for comparing its reactivity with other molecules.

Table 3: Key Quantum Chemical Descriptors and Their Significance

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Electrophilicity Index (ω)ω = χ2 / (2η)Propensity to accept electrons.

These descriptors are valuable for quantitative structure-activity relationship (QSAR) studies, where they can be used to correlate the molecular structure with biological activity or other properties. For example, the electrophilicity index can be used to predict the potential of this compound to act as an electrophile in reactions.

Utility of 1 2 Nitrophenyl Pentane 2,4 Dione As a Precursor in Complex Molecule Synthesis

A Gateway to Nitrogen-Containing Heterocycles

The presence of the nitro group on the phenyl ring of 1-(2-nitrophenyl)pentane-2,4-dione is a key feature that facilitates the synthesis of nitrogen-containing heterocycles. This group can be readily reduced to an amino group, which can then participate in intramolecular cyclization reactions with the dicarbonyl portion of the molecule.

Constructing Quinolines and their Analogs

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The synthesis of quinolines and their derivatives often involves the condensation of anilines with β-dicarbonyl compounds. In this context, the reduction of the nitro group in this compound to an aniline (B41778) sets the stage for intramolecular cyclization, a process that can be catalyzed by acids like sulfuric acid or polyphosphoric acid. iipseries.org This approach, reminiscent of the Combes quinoline (B57606) synthesis, provides a direct route to 2,4-disubstituted quinolines. iipseries.org

Furthermore, variations of this strategy, such as the Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds, and the Skraup synthesis, which employs glycerol (B35011) and an oxidizing agent, offer alternative pathways to the quinoline scaffold. iipseries.org While not directly starting from this compound, these established methods highlight the general principle of using anilines and dicarbonyl-related synthons to access quinolines. The intramolecular nature of the cyclization starting from the reduced form of this compound offers a potentially more controlled and efficient route to specific quinoline derivatives. nih.gov

Recent advancements have also focused on developing greener and more efficient catalytic systems for quinoline synthesis. nih.gov For instance, nanocatalysts have been employed to facilitate the synthesis of quinolines from various carbonyl sources, demonstrating the ongoing efforts to refine these synthetic methodologies. nih.gov The synthesis of quinolin-4-ones, another important subclass, can be achieved through methods like the Gould-Jacobs reaction, which involves the thermal cyclization of an aniline derivative with a malonate. mdpi.comnih.gov

Table 1: Selected Methods for Quinoline Synthesis

Method Key Reactants Catalyst/Conditions Product Type
Combes Synthesis Aniline, β-Diketone Acid (e.g., H₂SO₄) 2,4-Disubstituted Quinoline
Doebner-von Miller Aniline, α,β-Unsaturated Carbonyl Acid Substituted Quinolines
Skraup Synthesis Aniline, Glycerol, Oxidizing Agent H₂SO₄ Quinoline

Pathways to Indoles and their Derivatives

The indole (B1671886) framework is another critical heterocyclic motif found in numerous natural products and pharmaceuticals. The Fischer indole synthesis, a cornerstone of indole chemistry, involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. openmedicinalchemistryjournal.comyoutube.com While not a direct application of this compound, the underlying principle of forming a C-N bond followed by cyclization is relevant.

A more direct approach utilizing the dione (B5365651) would involve its conversion to a suitable precursor for indole synthesis. For instance, reductive cyclization of ortho-nitroaryl compounds is a known strategy for indole formation. organic-chemistry.orgnih.govresearchgate.net The reduction of the nitro group in this compound, followed by intramolecular condensation and subsequent rearrangement, could potentially lead to indole derivatives. The synthesis of 2-nitroindoles has been achieved through methods like the reaction of 2-haloindoles with silver nitrite (B80452) or the quenching of C-2 lithiated indoles with dinitrogen tetroxide. researchgate.net

Modern synthetic methods for indoles often employ transition-metal catalysis to achieve high efficiency and functional group tolerance. organic-chemistry.org For example, palladium-catalyzed reactions have been instrumental in the synthesis of various indole derivatives. nrfhh.com

Accessing Other N-Heterocycles: Pyridines, Pyrroles, and Imidazoles

The versatility of this compound extends to the synthesis of other important N-heterocycles.

Pyridines: The synthesis of pyridines can be accomplished through cyclocondensation reactions. youtube.com A common approach involves the reaction of a 1,5-dicarbonyl compound with ammonia (B1221849) or an ammonia source. youtube.com The dicarbonyl unit of this compound makes it a potential precursor for such transformations, although this would require modification to create the full 1,5-dicarbonyl skeleton.

Pyrroles: The Knorr pyrrole (B145914) synthesis and the Paal-Knorr pyrrole synthesis are classic methods that utilize dicarbonyl compounds. The Paal-Knorr synthesis, in particular, involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine to form a pyrrole. While this compound is a 1,3-dicarbonyl compound, chemical manipulations could potentially convert it into a 1,4-dicarbonyl precursor suitable for pyrrole synthesis.

Imidazoles: The synthesis of substituted imidazoles can be achieved through multi-component reactions. nih.govnih.gov For instance, a four-component reaction involving a 1,2-diketone, an aldehyde, ammonium (B1175870) acetate, and a primary amine can yield tetrasubstituted imidazoles. nih.gov The dicarbonyl functionality within this compound could potentially be unmasked or modified to participate in such reactions.

Crafting Oxygen-Containing Heterocycles

The dicarbonyl moiety of this compound is also a key player in the synthesis of oxygen-containing heterocycles. Intramolecular cyclization reactions involving a phenolic hydroxyl group and the dicarbonyl system are common strategies.

The Formation of Chromones and their Derivatives

Chromones are a class of oxygen-containing heterocycles with a benzopyran-4-one core structure. ijrpc.com Their synthesis often starts from o-hydroxyaryl ketones. ijrar.org A common method involves the condensation of an o-hydroxyacetophenone with a suitable reagent to form a 1,3-diketone intermediate, which then undergoes acid-catalyzed cyclization. ijrar.orgijmrset.com This is highly relevant to this compound if one considers a synthetic route where the nitro group is replaced by a hydroxyl group.

Several named reactions are employed for chromone (B188151) synthesis, including the Kostanecki-Robinson method and the Baker-Venkataraman rearrangement. ijrpc.comijrar.org These methods typically involve the formation of a 1,3-diketone intermediate that subsequently cyclizes. ijrpc.comijmrset.com Modern approaches have utilized microwave irradiation and solid-supported catalysts like Amberlyst-15 to improve reaction efficiency and sustainability. nih.govarkat-usa.org

Table 2: Common Synthetic Routes to Chromones

Method Starting Materials Key Intermediate Catalyst/Conditions
Kostanecki-Robinson o-Hydroxyaryl alkyl ketone, Carboxylic ester 1,3-Dioxo-phenoxy intermediate Base, then Acid
Baker-Venkataraman o-Hydroxyaryl ketone, Acyl chloride 1,3-Diketone Base, then Acid
Simonis Reaction Phenol (B47542), β-Ketoester - Phosphorus pentoxide
Microwave-Assisted o-Hydroxyacetophenone, Aldehyde Chroman-4-one Base (e.g., DIPA)

Building Benzofurans and Related Scaffolds

Benzofurans are another important class of oxygen-containing heterocycles. nih.gov Their synthesis can be achieved through various strategies, often involving the cyclization of a precursor containing a phenol and a suitably positioned functional group. organic-chemistry.orgdtu.dk For example, the cyclodehydration of α-phenoxy ketones is a known method for preparing benzofurans. researchgate.net

While not a direct precursor in its native form, this compound could be chemically modified to serve as a starting material for benzofuran (B130515) synthesis. For instance, conversion of the nitro group to a hydroxyl group and subsequent manipulation of the dicarbonyl moiety could lead to a suitable α-phenoxy ketone intermediate.

Modern benzofuran synthesis often relies on metal-catalyzed reactions, including those using palladium, copper, and ruthenium catalysts. nih.gov These methods offer high efficiency and broad substrate scope. nih.govorganic-chemistry.org For instance, the Sonogashira coupling of o-iodophenols with terminal alkynes followed by cyclization is a powerful strategy. dtu.dk

Application in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials, are powerful tools for generating molecular diversity. organic-chemistry.orgnih.gov The efficiency and atom economy of MCRs make them highly attractive for the rapid assembly of compound libraries for drug discovery and materials science. organic-chemistry.org While specific examples of this compound in well-established MCRs are not extensively documented in the reviewed literature, its structural features suggest significant potential for such applications.

The dicarbonyl unit of this compound is a classic reactive partner in numerous MCRs. For instance, in reactions analogous to the Hantzsch dihydropyridine (B1217469) synthesis, this diketone could potentially react with an aldehyde and an ammonia source to generate highly substituted dihydropyridine scaffolds. The resulting products would be decorated with a 2-nitrophenyl group, offering a handle for further diversification through reduction and subsequent cyclization or cross-coupling reactions.

Similarly, the active methylene (B1212753) group flanked by the two carbonyls is a potent nucleophile, making it a suitable component for MCRs initiated by Knoevenagel condensation. Reaction with an aldehyde and another nucleophile, such as a thiol or an amine, could lead to a variety of heterocyclic and open-chain structures with high complexity.

The table below illustrates a hypothetical MCR involving this compound to highlight its potential for creating scaffold diversity.

Reactant 1 Reactant 2 Reactant 3 Potential Product Scaffold Key Features
This compoundAromatic AldehydeAmmonium AcetateDihydropyridineIntroduction of aryl and nitrophenyl substituents
This compoundFormaldehydePrimary AmineAcridinedioneFused heterocyclic system
This compoundMalononitrileSulfurThiophene (B33073)Highly functionalized thiophene ring

This table presents potential, not experimentally verified, MCRs to illustrate the synthetic utility.

Role in Cascade and Domino Reaction Sequences for Building Molecular Complexity

Cascade reactions, also known as domino or tandem reactions, are processes involving two or more consecutive reactions where the subsequent transformation occurs due to the functionality generated in the previous step, all under the same reaction conditions. wikipedia.org These sequences are highly valued for their ability to rapidly construct intricate molecular frameworks from simple precursors, increasing molecular complexity in a single operation. wikipedia.org

The structure of this compound is particularly well-suited for initiating cascade reactions. A common and powerful strategy involves the reductive cyclization of the nitro group. nih.gov Reduction of the nitro group to an amino group in the presence of an acid catalyst can trigger an intramolecular condensation with one of the adjacent carbonyl groups. This sequence, often referred to as a reductive-cyclization cascade, can lead to the formation of various nitrogen-containing heterocycles.

One of the most anticipated applications of this cascade is in the synthesis of quinoline derivatives. The in situ formation of a 2-aminoaryl ketone moiety from this compound sets the stage for a Friedländer-type annulation. If the reaction is performed in the presence of a suitable coupling partner, this can lead to highly substituted quinolines, a scaffold prevalent in pharmaceuticals and biologically active compounds. organic-chemistry.orgmdpi.comresearchgate.net

Another potential cascade pathway involves an initial intermolecular reaction at the dicarbonyl moiety, followed by an intramolecular cyclization involving the nitro group. For example, a Knoevenagel condensation with an active methylene compound could be followed by a reductive cyclization to afford complex fused heterocyclic systems.

The following table outlines potential cascade reactions originating from this compound.

Initiating Step Subsequent Steps Resulting Core Structure Significance
Reduction of nitro groupIntramolecular condensation (Friedländer annulation)QuinoloneAccess to a privileged scaffold in medicinal chemistry
Intermolecular condensationReductive cyclization of the nitro groupFused Benzodiazepine (B76468) derivativeSynthesis of psychoactive compound analogues
Michael additionIntramolecular cyclization and aromatizationSubstituted IndoleConstruction of a key heterocyclic motif

This table outlines plausible, but not yet experimentally confirmed, cascade sequences to demonstrate the synthetic potential.

Emerging Research Frontiers and Future Perspectives for 1 2 Nitrophenyl Pentane 2,4 Dione

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 1-(2-Nitrophenyl)pentane-2,4-dione is not yet standardized, presenting an opportunity for the development of novel, high-yield, and environmentally benign methodologies. Current strategies are largely inferred from classical organic reactions, which can be optimized for efficiency and sustainability.

One promising approach is the C-alkylation of pentane-2,4-dione (acetylacetone) with a suitable 2-nitrobenzyl halide (e.g., 2-nitrobenzyl bromide) in the presence of a base. Traditional methods often use strong bases like sodium hydride or potassium carbonate in volatile organic solvents. orgsyn.org Future research will likely focus on using milder, more sustainable bases and green solvents like ionic liquids or deep eutectic solvents to minimize environmental impact.

Another viable pathway is the condensation reaction between 2-nitrobenzaldehyde (B1664092) and pentane-2,4-dione. This reaction is characteristic for dicarbonyl compounds and could be optimized using catalytic methods to improve atom economy. evitachem.com

A more advanced and adaptable route involves the Japp-Klingemann reaction . wikipedia.orgajrconline.org This reaction would utilize 2-nitroaniline (B44862) as a starting material, converting it into a diazonium salt, which then reacts with a β-keto-ester like ethyl 2-acetyl-3-oxobutanoate. Subsequent hydrolysis and decarboxylation would yield the target compound. The multi-step nature of this process offers multiple points for optimization, including the potential for one-pot procedures.

A comparison of these potential synthetic routes highlights the areas for future development:

Synthetic Route Starting Materials Key Reaction Type Potential for Improvement
C-Alkylation Pentane-2,4-dione, 2-Nitrobenzyl halideNucleophilic SubstitutionUse of greener solvents, milder bases, phase-transfer catalysis.
Condensation 2-Nitrobenzaldehyde, Pentane-2,4-dioneKnoevenagel/Aldol CondensationDevelopment of selective catalysts (organocatalysts, metal catalysts) to improve yield and reduce side reactions.
Japp-Klingemann 2-Nitroaniline, β-Keto-esterAzo coupling, Hydrolysis, DecarboxylationOptimization for a one-pot synthesis, milder reaction conditions, avoiding hazardous reagents. wikipedia.orgresearchgate.net

Discovery of Novel Reactivity Patterns and Transformation Pathways

The unique juxtaposition of the β-dicarbonyl moiety and the ortho-nitro group in this compound opens the door to a rich and largely unexplored reactivity landscape. The primary area of interest is the potential for intramolecular transformations, particularly reductive cyclization.

Upon selective reduction of the nitro group to an amine, the resulting 1-(2-aminophenyl)pentane-2,4-dione becomes a prime precursor for various heterocyclic systems. The intramolecular condensation between the newly formed aniline (B41778) and one of the adjacent carbonyl groups is a classic strategy for synthesizing substituted quinolines, a scaffold of immense pharmacological importance. This transformation is a variation of the Friedländer annulation .

Furthermore, the dicarbonyl portion of the molecule retains its inherent reactivity. It can react with hydrazines to form pyrazoles or with other binucleophiles to generate a variety of five- and six-membered heterocyclic rings. The presence of the nitrophenyl group can electronically influence these reactions, potentially altering regioselectivity and reaction rates compared to simpler alkyl- or aryl-substituted pentanediones. noaa.gov

Future research will focus on unlocking these pathways and controlling their outcomes:

Predicted Reaction Type Key Transformation Resulting Heterocycle Significance
Reductive Cyclization Reduction of -NO₂ to -NH₂, then intramolecular condensationSubstituted QuinolinesAccess to a privileged scaffold in medicinal chemistry.
Paal-Knorr Synthesis Reaction with primary aminesSubstituted PyrrolesFormation of important nitrogen-containing heterocycles.
Knorr Pyrazole (B372694) Synthesis Reaction with hydrazinesSubstituted PyrazolesBuilding blocks for pharmaceuticals and agrochemicals.
Metal Complexation Coordination with metal ionsMetal Acetylacetonate (acac) ComplexesApplications in catalysis, materials science, and as MRI contrast agents.

Enantioselective and Diastereoselective Transformations Utilizing this compound

The structure of this compound contains prochiral centers, making it an attractive substrate for asymmetric synthesis. The methylene (B1212753) group (C1) positioned between the phenyl ring and the dicarbonyl unit is a key target for stereocontrol. Future research is expected to explore the development of catalytic enantioselective and diastereoselective reactions.

For instance, catalytic asymmetric reduction of one of the ketone functionalities could lead to chiral hydroxy-ketones, which are valuable synthetic intermediates. This could be achieved using chiral metal catalysts (e.g., Ru-, Rh-based) with chiral ligands or through biocatalysis with engineered enzymes.

Moreover, enantioselective alkylation or other substitutions at the C3 position of the pentanedione backbone could be explored. While challenging, success in this area would provide access to a wide range of chiral building blocks. The principles applied in highly enantioselective nitroaldol (Henry) reactions, which often utilize nitrophenyl aldehydes, could be adapted for reactions involving this dione (B5365651). rsc.orgorgsyn.org

The development of diastereoselective reactions is also a key frontier, particularly in transformations that create multiple new stereocenters, such as tandem cyclization reactions. researchgate.net

Integration into Continuous Flow Chemistry and Microreactor Technologies

The synthesis and transformation of nitrated aromatic compounds often pose safety and scalability challenges in traditional batch reactors due to exothermic reactions and the potential for runaway conditions. Continuous flow chemistry and microreactor technologies offer a powerful solution to these problems.

Future research will undoubtedly focus on adapting the synthesis of this compound to flow systems. The key advantages would include:

Enhanced Safety: The small internal volume of microreactors minimizes the risk associated with handling energetic materials like nitro compounds.

Precise Temperature Control: Superior heat exchange capabilities prevent hotspots and allow for highly controlled reaction conditions, leading to fewer side products.

Improved Mixing: Efficient mixing in microchannels can accelerate reaction rates and improve yields.

Scalability: Production can be scaled up by running multiple reactors in parallel ("numbering-up") without the need for risky process redevelopment.

The multi-step Japp-Klingemann synthesis or the reductive cyclization to quinolines are ideal candidates for translation into a multi-stage continuous flow process, where each step is optimized in a dedicated reactor module.

Application of Advanced Spectroscopic and Structural Analysis Methodologies in Reaction Monitoring

To fully develop and control the synthetic and reactive pathways of this compound, the application of advanced in-situ and real-time analytical techniques is crucial. Process Analytical Technology (PAT) will play a significant role in monitoring reaction kinetics, identifying transient intermediates, and optimizing conditions.

Future research will integrate various spectroscopic methods for reaction monitoring:

Analytical Technique Application in Research
¹H and ¹³C NMR Spectroscopy Structural elucidation of products; monitoring the conversion of starting materials and the formation of key intermediates.
Infrared (IR) Spectroscopy Tracking the disappearance/appearance of functional groups (e.g., C=O of the ketone, N-O of the nitro group) in real-time using attenuated total reflectance (ATR) probes.
Mass Spectrometry (MS) Identification of products and byproducts; can be coupled with liquid chromatography (LC-MS) for complex mixture analysis.
High-Performance Liquid Chromatography (HPLC) Assessing purity; separating enantiomers and diastereomers using chiral stationary phases to determine the success of asymmetric transformations. orgsyn.org
X-ray Crystallography Unambiguous determination of the three-dimensional structure of solid products and intermediates, confirming stereochemistry.

Exploration as a Building Block for Advanced Functional Materials Precursors

Beyond its role in fundamental organic synthesis, this compound is poised to be a valuable building block for a new generation of advanced functional materials. Its ability to act as a ligand and as a precursor to complex heterocycles makes it highly versatile.

One major avenue of exploration is in the field of coordination chemistry. The pentane-2,4-dione moiety is a classic "acac" ligand, capable of forming stable complexes with a vast array of metal ions. The nitrophenyl substituent can be used to tune the electronic properties of these metal complexes, influencing their catalytic activity, magnetic properties, or photoluminescence.

Furthermore, the heterocyclic derivatives accessible from this compound, such as quinolines and pyrazoles, are themselves important components of functional materials. These can be incorporated into:

Organic Light-Emitting Diodes (OLEDs): As host materials or emitters in the emissive layer.

Chemosensors: Where the heterocyclic core can be designed to selectively bind to specific analytes, resulting in a detectable change (e.g., color or fluorescence).

Bioactive Polymers: By incorporating the molecule into a polymer backbone to create materials with specific biological or pharmaceutical properties.

The potential to create extended, conjugated systems through polymerization or further functionalization opens up applications in organic electronics and photonics.

Q & A

Q. What are the recommended methodologies for synthesizing 1-(2-Nitrophenyl)pentane-2,4-dione?

The synthesis typically involves acid-catalyzed condensation between 2-nitrobenzaldehyde derivatives and pentane-2,4-dione. For example:

  • Procedure : React 2-nitrobenzaldehyde with pentane-2,4-dione in ethanol using a Brønsted acid catalyst (e.g., 4-toluenesulfonic acid) at 80°C. This promotes aldol condensation followed by dehydration .
  • Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF) and catalyst loading (e.g., 5–10 mol%) to improve yield. Monitor reaction progress via TLC or HPLC.

Q. How can the purity and structure of this compound be verified experimentally?

Use a combination of spectroscopic and analytical techniques:

  • NMR : Look for characteristic peaks:
    • ¹H NMR : Methyl groups (δ ~2.1–2.3 ppm), enolic proton (δ ~16.7 ppm), and aromatic protons (δ ~7.1–7.5 ppm) .
    • ¹³C NMR : Carbonyl carbons (δ ~190–200 ppm), nitrophenyl carbons (δ ~120–140 ppm) .
  • IR : Stretching vibrations for carbonyl (ν ~1650–1750 cm⁻¹) and nitro groups (ν ~1520–1350 cm⁻¹) .
  • HPLC/GC-MS : Confirm purity (>95%) and molecular ion ([M+H]⁺) .

Q. What safety protocols are critical when handling this compound?

  • Exposure Mitigation : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact due to acute toxicity risks (nausea, respiratory irritation) .
  • Storage : Keep in airtight containers at 0–6°C, away from oxidizing agents, bases, and plastics .
  • First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in coordination chemistry?

The compound’s β-diketone moiety stabilizes enolate formation via resonance delocalization, enhancing its ability to act as a bidentate ligand.

  • Resonance Hybrid : Negative charge distributes across oxygen atoms, increasing chelation efficiency with transition metals (e.g., Mo, Cu) .
  • Applications : Forms stable complexes with metals, useful in catalysis (e.g., oxidation reactions) or material science (e.g., coordination polymers) .

Q. What strategies resolve contradictory data in catalytic efficiency during reactions involving this compound?

  • Controlled Variables : Systematically test reaction parameters (temperature, solvent, catalyst type). For example, MgCl₂·6H₂O vs. Cu(NO₃)₂ may yield different product distributions due to Lewis acid strength .
  • Kinetic Studies : Perform time-resolved experiments (e.g., in situ FTIR) to identify rate-determining steps .
  • Computational Modeling : Use DFT to compare activation energies of proposed pathways .

Q. How can biocatalytic methods be applied to modify this compound?

  • Enzyme Selection : Ancestral carbonyl reductases show activity toward diketones (e.g., pentane-2,4-dione derivatives).
  • Example : Ancestral enzymes exhibit specific activities (3.2 U/mg for pentane-2,4-dione) for stereoselective reductions .
  • Optimization : Adjust pH (6–8) and cofactor (NADH/NADPH) concentrations to enhance enantiomeric excess (>90%) .

Q. What computational tools predict the physicochemical properties of this compound?

  • Descriptors : Use Abraham’s solute descriptors (e.g., polarizability, hydrogen bond acidity/basicity) to estimate partition coefficients (log P) and solubility in diverse solvents .
  • Software : COSMO-RS or Gaussian for quantum mechanical calculations of charge distribution and reactivity sites .

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